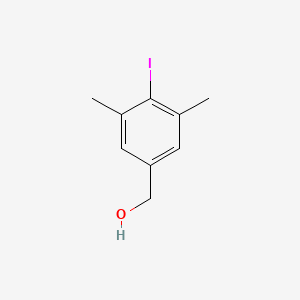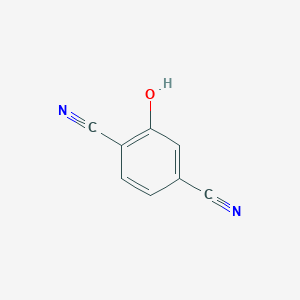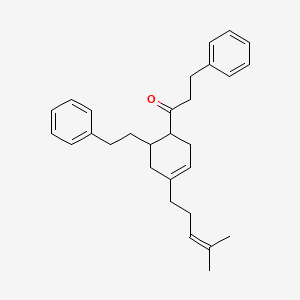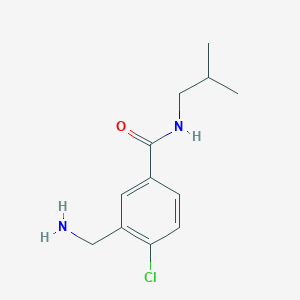![molecular formula C13H12F3N3O B12102102 N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B12102102.png)
N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with imidazole-1-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(trifluoromethoxy)phenyl]ethyl}-1H-imidazole-1-carboxamide
- N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-benzo[d]imidazole-1-carboxamide
- N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-4-carboxamide
Uniqueness
N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H12F3N3O |
|---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
N-[2-[4-(trifluoromethyl)phenyl]ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)11-3-1-10(2-4-11)5-6-18-12(20)19-8-7-17-9-19/h1-4,7-9H,5-6H2,(H,18,20) |
InChI Key |
ABZVKDNWJDVDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)N2C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[[2-[[2-(3-Carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid](/img/structure/B12102023.png)
![6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione](/img/structure/B12102026.png)






![tert-butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12102054.png)


![(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B12102095.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12102096.png)

